6-Bromo-N-methylpyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N-methylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAUZVBERHOGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672489 | |
| Record name | 6-Bromo-N-methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208657-07-1 | |
| Record name | 6-Bromo-N-methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Functionalization Reactions of 6 Bromo N Methylpyridazin 3 Amine
Cross-Coupling Reactions at the Bromine Atom
The bromine atom at the 6-position of the pyridazine (B1198779) ring serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com It is particularly effective for synthesizing biaryl compounds due to its tolerance for a broad range of functional groups and generally high yields. mdpi.com In the context of 6-Bromo-N-methylpyridazin-3-amine, this reaction facilitates the coupling of the pyridazine core with various aryl or vinyl boronic acids or their esters. The transformation is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. mdpi.com
The reaction of an N-acylated derivative of a similar compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system highlights a common strategy. mdpi.com Protecting the amine functionality as an amide can prevent potential side reactions, as primary amines can sometimes interfere with the catalytic cycle. mdpi.com
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-pyridazines
| Component | Example | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | mdpi.commdpi.com |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | mdpi.commdpi.com |
| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol (B44631) esters | mdpi.comnih.gov |
| Solvent | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | mdpi.commdpi.com |
| Temperature | 85–120 °C | mdpi.comnih.gov |
The Sonogashira coupling provides an efficient route for the formation of a Csp²-Csp bond, enabling the direct alkynylation of the pyridazine ring at the 6-position. nih.gov This reaction involves the coupling of an aryl halide with a terminal alkyne and is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), as a co-catalyst. nih.govmdpi.com The use of this dual-catalyst system increases the reactivity, often allowing the reaction to proceed under mild conditions, including at room temperature. nih.govmdpi.com
The reaction is generally carried out in the presence of an amine base, like triethylamine (B128534) or diethylamine, which also often serves as the solvent. wikipedia.org The Sonogashira reaction has been successfully applied to various halogenated nitrogen heterocycles, demonstrating its utility for elaborating scaffolds like this compound to produce arylalkyne derivatives. nih.govbeilstein-journals.org For instance, the selective alkynylation of 6-bromo-2,4-dichloroquinazoline (B10380) was achieved using a PdCl₂(PPh₃)₂-CuI catalyst system in THF at room temperature. nih.gov
Table 2: Common Catalysts and Reagents for Sonogashira Coupling
| Component | Example | Source |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | nih.govmdpi.com |
| Copper Co-catalyst | Copper(I) iodide (CuI) | nih.govmdpi.com |
| Base | Triethylamine (NEt₃), Diethylamine (HNEt₂) | nih.govwikipedia.org |
| Solvent | THF, DMF, Ethanol | nih.govlucp.net |
| Alkyne | Terminal alkynes (e.g., Propargyl alcohol, Phenylacetylene) | nih.govwikipedia.org |
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly versatile and powerful method. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners. wikipedia.org Its development has significantly expanded the possibilities for C-N bond formation, often replacing harsher, traditional methods. wikipedia.org
The reaction is applicable to the bromine substituent of this compound, allowing for the introduction of various primary or secondary amines, anilines, or other nitrogen-containing nucleophiles at the 6-position. The success of the Buchwald-Hartwig amination relies heavily on the choice of palladium catalyst and, crucially, the supporting phosphine (B1218219) ligand, which is often sterically hindered. wikipedia.orgresearchgate.net This reaction has been effectively used to functionalize other heterocyclic scaffolds, such as the C-5 position of 5-halo-1H-pyrazolo[3,4-c]pyridines, demonstrating its applicability to nitrogen-containing ring systems. rsc.org
The Negishi cross-coupling is another important transition metal-catalyzed reaction for forming carbon-carbon bonds. wikipedia.org This reaction couples organic halides with organozinc compounds and is typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its broad scope, as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org
For this compound, the Negishi reaction offers a pathway to introduce a wide array of organic fragments, including alkyl, alkenyl, and aryl groups, via the corresponding organozinc reagent. wikipedia.org The reaction has proven effective for functionalizing other bromo-substituted heterocycles. For example, it has been used in the synthesis of substituted pyridines by replacing a bromo substituent with a methyl group from an organozinc compound. google.com Furthermore, Negishi coupling has been employed to install aryl groups on pyrazolo[3,4-c]pyridine scaffolds via transmetalation from an organomagnesium intermediate to an organozinc species. rsc.org
Reactivity of the Pyridazine Nitrogen Atoms
In addition to the bromine atom, the nitrogen atoms of the pyridazine ring and the exocyclic amine group exhibit distinct reactivity that can be exploited for further functionalization.
The different nitrogen atoms in this compound display chemoselective reactivity. In general, for pyridazinamines, alkylating agents tend to react at one of the ring nitrogen atoms rather than the exocyclic amino group. thieme-connect.de This reaction, known as quaternization, results in the formation of a pyridazinium salt. thieme-connect.de Specifically, pyridazin-3-amines are typically alkylated at the N2 position. thieme-connect.de
In contrast, N-acylation reactions, using reagents like acid chlorides or anhydrides, occur selectively at the exocyclic nitrogen atom. thieme-connect.de This allows for the formation of an amide, which can serve as a protective group to modulate the reactivity of the amine during subsequent transformations, such as cross-coupling reactions. mdpi.com For example, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) is readily acylated with acetic anhydride (B1165640). mdpi.com This differential reactivity enables a strategic, stepwise functionalization of the molecule at both its carbon and nitrogen centers.
Coordination Chemistry with Transition Metals
The pyridazine core, with its two adjacent nitrogen atoms, along with the exocyclic N-methylamino group, endows this compound with significant potential as a ligand in coordination chemistry. Transition metal complexes involving pyridazine derivatives are of interest for their catalytic, magnetic, and biological properties. researchgate.net The nitrogen atoms of the pyridazine ring and the amine substituent possess lone pairs of electrons that can be donated to a metal center, forming coordinate covalent bonds. libretexts.org
The coordination can occur in several modes. The pyridazine ring typically acts as a monodentate ligand through one of its nitrogen atoms or as a bidentate bridging ligand connecting two metal centers. The N-methylamino group can also coordinate to a metal center. It is plausible that this compound could act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center involving one of the ring nitrogens (N2) and the nitrogen of the N-methylamino group. The formation of such chelates is a common feature in coordination chemistry and often leads to thermodynamically stable complexes. libretexts.org
Studies on structurally related compounds, such as Schiff bases derived from 6-methoxypyridin-3-amine, have demonstrated the formation of stable bidentate complexes with transition metals like Cu(II) and Co(II). nih.gov Similarly, other heterocyclic compounds are known to form stable octahedral and square planar complexes with various transition metals. researchgate.netscirp.org This suggests that this compound would readily form complexes with a range of transition metals, whose geometry and stability would depend on the metal ion, the solvent system, and the reaction conditions.
Table 1: Potential Coordination Modes of this compound with Transition Metals (M)
| Coordination Mode | Description | Potential Metal Center Involvement |
| Monodentate | Coordination through one of the pyridazine ring nitrogen atoms (N1 or N2). | Forms simple coordination complexes. |
| Bidentate (Chelating) | Coordination through the N2 ring nitrogen and the exocyclic N-methylamino nitrogen. | Forms a stable 5-membered chelate ring. |
| Bidentate (Bridging) | The two pyridazine ring nitrogens (N1 and N2) coordinate to two different metal centers. | Can lead to the formation of polynuclear complexes or coordination polymers. |
Transformations Involving the N-methylamino Group
The N-methylamino group is a key functional handle that can be readily modified to introduce further molecular diversity.
The secondary amine functionality in this compound is amenable to a variety of chemical transformations. These derivatizations are essential for modulating the molecule's physicochemical properties and for constructing more elaborate structures. Common derivatization reactions include acylation, sulfonylation, and further alkylation.
For instance, acylation can be achieved by reacting the amine with acyl chlorides or anhydrides. A study on the closely related N-(6-Bromo-5-methylpyridin-3-yl)acetamide demonstrated the direct acylation of the corresponding amine using acetic anhydride in a solvent like dichloromethane. This suggests a similar reaction for this compound would proceed efficiently to yield the corresponding N-acetyl derivative. A variety of reagents can be used for the derivatization of amine functional groups, allowing for the introduction of diverse chemical moieties. alfa-chemistry.com
Table 2: Examples of Potential Derivatization Reactions of the N-methylamino Group
| Reaction Type | Reagent Example | Product Type | Significance |
| Acylation | Acetyl Chloride, Acetic Anhydride | N-acetyl-N-methyl-6-bromopyridazin-3-amine | Introduces an amide group, potentially altering biological activity and hydrogen bonding capacity. |
| Sulfonylation | Tosyl Chloride | N-tosyl-N-methyl-6-bromopyridazin-3-amine | Forms a sulfonamide, a common pharmacophore. |
| Further Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N-alkyl-N-methyl-6-bromopyridazin-3-amine | Creates a tertiary amine, modifying basicity and steric profile. |
The structure of this compound makes it a valuable building block in organic synthesis. The bromine atom at the C6 position is particularly useful as it can be readily substituted or used in cross-coupling reactions, while the amine group provides a site for annulation or further functionalization.
The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkynyl groups at the C6 position, providing a straightforward route to a wide array of complex derivatives. For example, the Suzuki coupling of related bromo-pyridines with various boronic acids is a well-established method for creating C-C bonds. nih.gov
Furthermore, the chlorine atom on the analogous compound, N-benzyl-6-chloro-N-methylpyridazin-3-amine, can be displaced by various nucleophiles like morpholine (B109124) in a nucleophilic aromatic substitution (SNAr) reaction. This indicates that the bromine atom on this compound would be similarly reactive towards strong nucleophiles, offering another pathway for functionalization at the C6 position.
Regioselective Functionalization Methodologies
Achieving regioselectivity in the functionalization of heterocycles like pyridazine is a significant challenge in synthetic chemistry. Methodologies that can precisely target a specific C-H bond for modification are of high value. For this compound, regioselective methods can functionalize the available C4 and C5 positions on the pyridazine ring.
General methods for the functionalization of pyridazines often rely on either building the ring from acyclic precursors or by modifying a pre-existing pyridazine core through nucleophilic substitution, metalation, or cross-coupling reactions. researchgate.net The development of regioselective C-H functionalization has provided more direct and atom-economical routes. pkusz.edu.cnresearchgate.net
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgnih.gov The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base or other strong metalating agent, delivering it to a specific ortho-position for deprotonation (metalation).
In this compound, both the N-methylamino group and the pyridazine ring nitrogens can potentially act as DMGs. The N-methylamino group could direct metalation to the C4 position. However, the inherent electronic properties and the presence of two ring nitrogens in the pyridazine scaffold make its metalation chemistry complex. researchgate.net Studies on other pyridazine systems have shown that metalation can be challenging and regioselectivity is often hard to control. researchgate.net However, specific protocols, such as a DoM-boronation sequence, have been successfully developed for certain pyridazine derivatives. nih.gov The use of hindered metal amide bases, such as lithium tetramethylpiperidide (LiTMP), can also facilitate selective deprotonation. researchgate.net The choice of base, solvent, and temperature is critical in guiding the regioselectivity of the metalation. uwindsor.ca
Table 3: Potential Regioselectivity in Directed Ortho-Metalation (DoM)
| Directing Group | Potential Site of Metalation | Comments |
| N-methylamino group | C4-position | The C4-H is ortho to the amine directing group. |
| Pyridazine N2-atom | C3-amino group (N-H) or C4-position | Competition between deprotonation of the amine N-H (if not N-methylated) and the ring C-H. |
| Pyridazine N1-atom | C6-position (occupied by Br) | Metal-halogen exchange is a likely competing reaction if alkyllithiums are used. uwindsor.ca |
Transition metal-catalyzed C-H functionalization has emerged as a transformative tool for molecular synthesis, offering direct routes to modify C-H bonds without prior activation. uni-goettingen.de These reactions often employ a directing group to achieve high levels of regioselectivity. pkusz.edu.cnpkusz.edu.cn
For the pyridazine core, rhodium(III) and palladium(II) are common catalysts for C-H activation. pkusz.edu.cnnih.gov For example, rhodium(III)-catalyzed C-H activation directed by a pyrazolidinone moiety has been used to synthesize fused benzopyridazine analogues. pkusz.edu.cnpkusz.edu.cn This highlights the principle of using an N-containing directing group to functionalize a C-H bond ortho to it. In this compound, the N-methylamino group or one of the pyridazine nitrogens could serve as an endogenous directing group to guide the functionalization of the C4 or C5 positions.
Palladium-catalyzed C-H arylation is another prominent method. While challenges exist due to the Lewis basicity of the pyridazine nitrogen atoms which can arrest catalytic activity, successful methods have been developed. nih.gov Radical-mediated C-H functionalization has also been reported for dichloropyridazines, allowing the introduction of alkyl groups derived from alcohols. acs.org This diverse set of catalytic systems provides a toolbox for the selective modification of the C-H bonds in the this compound scaffold.
Table 4: Examples of Transition Metal-Catalyzed C-H Functionalization on Pyridazine Scaffolds
| Catalyst System | Reaction Type | Directing Group Principle | Potential Outcome for Target Compound | Reference |
| [Cp*RhCl₂]₂ | C-H Annulation | N-based directing group guides ortho C-H activation. | Annulation at the C4-position directed by the N-methylamino group. | pkusz.edu.cnpkusz.edu.cn |
| Pd(OAc)₂ | C-H Arylation | N-heterocycle nitrogen directs functionalization. | Arylation at the C4 or C5 position, depending on steric and electronic factors. | nih.gov |
| TiCl₃ / t-BuOOH | Radical C-H Alkoxylation | Radical addition to the electron-deficient ring. | Introduction of an alkoxy-methyl group at C4 or C5. | acs.org |
Radical Addition Reactions
While specific research on the radical addition reactions of this compound is not extensively documented, the reactivity of the pyridazine core and related nitrogen heterocycles provides a strong basis for predicting its behavior in such transformations. Radical additions to heteroaromatic systems are a powerful tool for C-H functionalization, allowing for the introduction of alkyl and acyl groups. The electron-deficient nature of the pyridazine ring, further influenced by the bromo and N-methylamino substituents, suggests its susceptibility to nucleophilic radical attack.
A prominent example of such a transformation is the Minisci reaction. wikipedia.org This reaction typically involves the generation of a nucleophilic carbon-centered radical, which then adds to a protonated, electron-deficient heterocycle. wikipedia.org For this compound, protonation would occur at one of the ring nitrogens, enhancing its electrophilicity. The subsequent addition of an alkyl radical, generated, for instance, from the oxidative decarboxylation of a carboxylic acid, would likely occur at a carbon position with the lowest electron density. The directing effects of the existing substituents—the bromo group and the N-methylamino group—would play a crucial role in determining the regioselectivity of the addition.
Another avenue for radical functionalization is through photochemically induced reactions. acs.org The single-electron reduction of halogenated pyridines and related heterocycles can generate the corresponding heteroaryl radicals. nih.gov In the case of this compound, photoredox catalysis could facilitate the formation of a pyridazinyl radical via the cleavage of the C-Br bond. This radical could then engage in addition reactions with various radical acceptors, such as alkenes and alkynes, to form new carbon-carbon bonds. nih.gov
Intramolecular radical additions are also a plausible transformation. If a suitable radical precursor is tethered to the N-methylamino group, cyclization onto the pyridazine ring could occur. scielo.org.mx Such reactions, often mediated by radical initiators like AIBN or through photoredox catalysis, provide a route to fused heterocyclic systems. The success of such cyclizations would depend on the length and nature of the tether, as well as the reaction conditions. mdpi.com
The table below summarizes potential radical addition reactions that could be adapted for the functionalization of this compound, based on known reactivity of similar heterocyclic systems.
| Reaction Type | Radical Source (Example) | Potential Product Type | Notes |
| Minisci-type Alkylation | Carboxylic Acids (e.g., Pivalic Acid) + (NH₄)₂S₂O₈/AgNO₃ | C-Alkylated Pyridazine | The position of alkylation would be influenced by the electronic effects of the bromo and amino substituents. wikipedia.org |
| Photoredox-mediated Addition | Alkenes + Photocatalyst (e.g., Ir or Ru complex) | C-Alkylated Pyridazine (via C-Br activation) | This approach would lead to substitution of the bromine atom with the radical species. nih.gov |
| Intramolecular Cyclization | N-alkenyl-N-methylpyridazin-3-amine derivative + Radical Initiator | Fused Pyridazine Heterocycle | The feasibility depends on the tether length and cyclization mode (exo vs. endo). scielo.org.mxmdpi.com |
Table 1. Representative Radical Addition Reactions Applicable to Pyridazine Systems.
It is important to note that the actual outcome of these reactions with this compound would require experimental verification. Factors such as steric hindrance from the N-methyl group and the electronic influence of both the bromo and amino groups would significantly impact the regioselectivity and efficiency of these potential radical additions.
Mechanistic Investigations of Reactions Involving 6 Bromo N Methylpyridazin 3 Amine
Detailed Reaction Pathway Elucidation
Elucidating the precise pathway of a reaction is a primary goal of mechanistic studies. This involves identifying all transient species that form and are consumed during the conversion of reactants to products. Common reactions for halo-pyridazines include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net The mechanism for these reactions can be complex, involving multiple steps and the formation of short-lived intermediates. wur.nl
The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Modern spectroscopic techniques are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is used to determine the structure of reactants, products, and any stable intermediates. In reactions of pyridazine (B1198779) derivatives, changes in the chemical shifts of protons and carbons in the heterocyclic ring can be monitored over time to track the progress of the reaction. researchgate.net For instance, in situ NMR experiments can sometimes capture fleeting intermediates, providing direct evidence for their existence. acs.org Specialized NMR techniques, such as 1H-13C HMBC and NOESY, can help assign the structure of complex products and intermediates unambiguously.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting and identifying charged intermediates in a reaction mixture. By coupling a mass spectrometer to a reaction vessel, it is possible to monitor the mass-to-charge ratio of ions in real-time, allowing for the identification of proposed intermediates and their fragments. mdpi.com
| Technique | Type of Information Obtained | Example Application in Pyridazine Chemistry |
|---|---|---|
| 1H NMR | Proton environment, chemical shifts (δ), coupling constants (J). | Tracking the disappearance of the proton signal adjacent to the bromine atom and the appearance of new aromatic signals upon substitution. |
| 13C NMR | Carbon skeleton, identification of functional groups. | Observing the upfield or downfield shift of the C-Br carbon (C6) as it transforms into a C-nucleophile or C-metal bond during a coupling reaction. |
| ESI-MS | Molecular weight of charged species (intermediates, products). | Detecting the [M+H]+ ion of a proposed palladacycle intermediate in a Suzuki cross-coupling reaction. mdpi.com |
| In situ IR | Changes in vibrational frequencies of functional groups. | Monitoring the C-Br stretching frequency to observe its cleavage during a substitution reaction. |
Kinetic studies measure the rate at which a reaction proceeds and how that rate is affected by changes in concentration, temperature, and catalysts. This information is vital for understanding the sequence of steps in a mechanism and identifying the rate-determining step. For reactions involving pyridazine derivatives, such as nucleophilic substitution, the reaction rate is often dependent on the concentration of both the pyridazine substrate and the nucleophile, indicating a bimolecular mechanism. rsc.orgresearchgate.net
The rate law for a reaction is determined experimentally and provides a mathematical description of its kinetics. For example, a common rate law for a bimolecular nucleophilic aromatic substitution (SNAr) might be: Rate = k[6-Bromo-N-methylpyridazin-3-amine][Nucleophile]
From temperature-dependent kinetic studies, activation parameters like the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated. These parameters provide insight into the energy requirements and molecularity of the rate-determining step. researchgate.net
| Reactant | Nucleophile | Rate Law | Relative Rate Constant (krel) | Inferred Mechanistic Detail |
|---|---|---|---|---|
| 4-Chloropyridazine | Methoxide | Second-order | 1 | Bimolecular reaction, consistent with SNAr. |
| 4-Methylthiopyridazine | Methoxide | Second-order | ~3 x 10-4 | The C-S bond is significantly less reactive towards nucleophilic attack than the C-Cl bond. |
| 4-Methylsulphinylpyridazine | Methoxide | Second-order | ~50 | The methylsulphinyl group is a much better leaving group than chlorine, accelerating the reaction. |
Computational Chemistry for Reaction Mechanism Insights
Computational chemistry has become an essential partner to experimental studies in elucidating reaction mechanisms. Theoretical models can provide detailed information about structures and energies of species that are difficult or impossible to observe experimentally, such as transition states and short-lived intermediates.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to map out the potential energy surface of a reaction, allowing for the calculation of geometries and energies of reactants, intermediates, transition states, and products. mdpi.comnih.gov
For reactions involving this compound, DFT can be used to:
Model Reaction Pathways: By calculating the energy profile, researchers can compare different possible mechanisms (e.g., concerted vs. stepwise) and determine the most likely pathway. mdpi.com
Characterize Transition States: DFT can optimize the geometry of a transition state and a frequency calculation can confirm its identity (it has exactly one imaginary frequency). The energy of the transition state determines the activation energy barrier of the reaction. mdpi.com
Analyze Electronic Properties: DFT is used to calculate properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). mdpi.comnih.gov The distribution of these orbitals and the potential map indicate the most likely sites for nucleophilic or electrophilic attack, explaining the regioselectivity of a reaction.
| Computational Output | Parameter | Mechanistic Insight Provided | Reference Example |
|---|---|---|---|
| Geometry Optimization | Bond lengths, bond angles | Provides the 3D structure of intermediates and transition states. | Modeling the geometry of a palladacycle intermediate in a Suzuki reaction. mdpi.com |
| Frequency Calculation | Vibrational frequencies | Confirms if a structure is a minimum (no imaginary frequencies) or a transition state (one imaginary frequency). | Confirming the transition state for the oxidative addition of a C-Br bond to a palladium(0) catalyst. mdpi.com |
| Potential Energy Surface Scan | Activation Energy (ΔE‡), Reaction Energy (ΔE) | Determines the rate-limiting step and the overall thermodynamics of the reaction. | Comparing the energy barriers for different hydrodebromination pathways in a bromo-pyridazine reaction. mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energy and distribution | Predicts reactivity; the LUMO indicates the site for nucleophilic attack. | Analyzing the LUMO on the pyridazine ring to predict where a nucleophile will add. nih.gov |
While DFT calculations typically model molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the explicit interactions of a molecule with its solvent and other molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic evolution of the system.
In the context of reaction mechanisms, MD simulations using reactive force fields (ReaxFF) can model chemical bond formation and breaking. ucl.ac.uk This approach could be used to:
Study the role of solvent molecules in stabilizing intermediates or transition states.
Simulate the diffusion of reactants and the frequency of reactive encounters.
Investigate the conformational changes of the substrate and catalyst during the reaction cycle. nih.gov
Although more computationally intensive than DFT, MD simulations provide a dynamic picture that complements the static energy profiles obtained from quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural properties of a series of compounds with a particular activity or property. semanticscholar.org While often used in drug discovery, QSAR can also be applied to chemical reactivity. nih.gov
For analogues of this compound, a QSAR study could be developed to predict their reactivity in a specific transformation, such as a Suzuki coupling. The process involves:
Creating a Dataset: Synthesizing a library of pyridazine analogues with different substituents.
Calculating Descriptors: Using computational methods (like DFT) to calculate a variety of molecular descriptors for each analogue (e.g., electronic properties like partial charges, steric properties like molecular volume). ijsr.net
Building a Model: Employing statistical methods like multiple linear regression (MLR) to build a mathematical equation that relates the descriptors to the experimentally measured reaction yield or rate constant. semanticscholar.org
Validation: Testing the predictive power of the model using an external set of compounds not used in the model's creation.
A successful QSAR model can be a powerful predictive tool, enabling the rapid screening of potential substrates and the rational design of more reactive analogues without the need to synthesize and test each one experimentally. nih.gov
Stereochemical Outcomes and Diastereoselectivity
While specific studies detailing the stereochemical outcomes of reactions directly involving this compound are not extensively documented in publicly available research, the stereoselectivity of reactions on the pyridazine core is a subject of significant investigation. The principles derived from analogous systems can provide valuable insights into the potential stereochemical behavior of this compound in asymmetric transformations.
The pyridazine ring, with its two adjacent nitrogen atoms, possesses a unique electronic landscape that influences the approach of reagents and, consequently, the stereochemical course of a reaction. The inherent polarity and the ability of the nitrogen atoms to coordinate with catalysts or reagents can lead to highly ordered transition states, which are crucial for achieving high levels of stereocontrol.
Analogous Stereoselective Reactions on the Pyridazine Scaffold
Research into the synthesis of chiral pyridazine derivatives has demonstrated that high levels of stereoselectivity are achievable through various synthetic strategies. These examples serve as a valuable predictive tool for understanding how this compound might behave in similar transformations.
One notable approach is the use of organocatalysis. A multicomponent cascade reaction involving an organocatalytic Michael addition, followed by intermolecular α-amination and intramolecular hemiaminalization, has been employed to produce highly functionalized and chiral hexahydropyridazine (B1330357) derivatives. This method successfully creates a chiral pyridazine backbone with multiple contiguous stereogenic centers in good yields and with high stereoselectivity. nih.gov
Metal-catalyzed asymmetric reactions have also proven effective. For instance, the copper-catalyzed inverse-electron-demand hetero-Diels-Alder reaction of in situ-generated 1,2-diaza-1,3-dienes with electron-rich alkenes yields chiral pyridazine derivatives with excellent enantioselectivities, in some cases up to 95:5 er. thieme-connect.com The success of this reaction highlights the potential for creating chiral centers on the pyridazine ring with a high degree of control.
Furthermore, the synthesis of dispiro-substituted pyridazines has been shown to generate geometric isomers and diastereomers, which could be separated and characterized. nih.gov This indicates that the pyridazine core can support stable chiral structures, including those with both central and axial chirality.
Influence of Substituents on Stereoselectivity
The substituents on the pyridazine ring, such as the bromo and N-methylamino groups in this compound, are expected to play a significant role in directing the stereochemical outcome of a reaction. The bromine atom, as a leaving group in nucleophilic substitution reactions, and the N-methylamino group, with its electronic and steric properties, can influence the facial selectivity of an incoming reagent.
In nucleophilic substitution reactions on polyfluorinated pyridazinones, the regioselectivity of the substitution is dependent on the nature of the nucleophile and the existing substituents on the ring. nih.gov While not a direct measure of stereoselectivity, this demonstrates the significant influence of substituents on the reaction pathway, which is a key factor in achieving stereocontrol.
Potential for Diastereoselectivity in Reactions of this compound
Given the successful stereoselective syntheses in related pyridazine systems, it is plausible that reactions involving this compound could also be rendered diastereoselective. For example, in a nucleophilic substitution reaction at a prochiral center adjacent to the pyridazine ring, the pyridazine moiety itself could act as a directing group, favoring the approach of the nucleophile from one face over the other. This could be particularly relevant in metal-catalyzed cross-coupling reactions where the pyridazine nitrogens can coordinate to the metal center.
Similarly, if the N-methylamino group were to participate in a reaction, such as an N-acylation with a chiral acylating agent, the formation of diastereomers would be expected. The inherent chirality of the acylating agent would induce a preference for the formation of one diastereomer over the other.
Data from Analogous Stereoselective Pyridazine Syntheses
The following tables present data from published studies on stereoselective reactions of pyridazine derivatives, which can serve as a reference for the potential outcomes in reactions involving this compound.
Table 1: Enantioselective Copper-Catalyzed Hetero-Diels-Alder Reaction for the Synthesis of Chiral Pyridazines thieme-connect.com
| Diene Precursor | Dienophile | Yield (%) | Enantiomeric Ratio (er) |
| Aromatic Diene 1 | Ethyl Vinyl Ether | 98 | 94:6 |
| Aromatic Diene 2 | Ethyl Vinyl Ether | 99 | 95:5 |
| Aromatic Diene 3 | 2,3-Dihydrofuran | 99 | >95:5 (dr >20:1) |
This table is based on data for analogous systems and does not represent reactions of this compound itself.
Table 2: Stereochemical Outcomes in the Synthesis of Dispiro Pyridazines nih.gov
| Compound | Isomerism Observed | Method of Identification |
| 5b | Geometric Isomerism | NMR, HPLC, X-ray |
| 6b | Central and Axial Chirality (Diastereomers) | HPLC-CD/UV |
This table is based on data for analogous systems and does not represent reactions of this compound itself.
Spectroscopic Characterization of 6 Bromo N Methylpyridazin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) experiments like ¹H and ¹³C NMR confirm the presence of key structural motifs, while two-dimensional (2D) techniques establish the precise connectivity between atoms.
The ¹H NMR spectrum of 6-Bromo-N-methylpyridazin-3-amine is expected to show characteristic signals corresponding to the N-methyl protons and the protons on the pyridazine (B1198779) ring. The N-methyl group would appear as a singlet or a doublet (if coupled to the N-H proton), typically deshielded by the adjacent nitrogen atom. openstax.org The two protons on the pyridazine ring would appear as doublets due to coupling with each other.
For comparison, the structural isomer 6-bromo-N-methylpyridin-3-amine shows a singlet for the methyl group at δ 2.15 ppm and two singlets for the aromatic protons at δ 7.14 and 7.78 ppm. In this compound, the chemical shifts of the ring protons are influenced by the presence of two adjacent nitrogen atoms and the bromine substituent.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the N-methyl carbon and the four distinct carbons of the bromo-pyridazine ring. The carbon atom bonded to bromine (C-6) would be significantly influenced by the halogen's electronegativity and heavy atom effect. DFT/GIAO studies on related aminopyrimidines show that amine substitution causes large decreases in the chemical shifts at the ortho and para ring positions. acs.org
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| N-CH₃ | ~2.2 - 2.6 | ~25 - 35 | Shift influenced by nitrogen; appears as a sharp singlet. openstax.org |
| H-4 | ~6.8 - 7.2 | ~115 - 125 | Doublet, coupled to H-5. |
| H-5 | ~7.2 - 7.6 | ~125 - 135 | Doublet, coupled to H-4. |
| C-3 | - | ~150 - 160 | Carbon attached to the amine group. |
Spectroscopic data from related derivatives provide valuable, concrete examples. For instance, the characterization of 5-Bromo-6-chloropyridazin-3-amine shows a broad signal for the amine protons (NH₂) at 5.26 ppm and a singlet for the lone ring proton at 7.71 ppm in its ¹H NMR spectrum.
¹H and ¹³C NMR Data for Pyridazine and Pyridine (B92270) Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|---|
| N-(3-chlorophenyl)-6-methylpyridin-2-amine | CDCl₃ | 7.39 (dd, J = 13.3, 4.9 Hz, 2H), 7.22–7.00 (m, 3H), 6.97–6.90 (m, 1H), 6.68 (d, J = 8.3 Hz, 1H), 6.62 (d, J = 7.4 Hz, 1H), 2.43 (s, 3H) | 157.1, 154.7, 142.1, 138.4, 134.7, 130.2, 122.1, 119.3, 117.6, 114.9, 105.9, 24.0 | rsc.org |
| N-(3-methoxyphenyl)pyrazin-2-amine | CDCl₃ | 8.29 (s, 1H), 8.14 (d, J = 2.6 Hz, 1H), 8.00 (d, J = 2.7 Hz, 1H), 7.26 (t, J = 8.1 Hz, 1H), 7.08 (t, J = 2.2 Hz, 1H), 6.96 (dd, J = 8.0, 2.0 Hz, 1H), 6.76 (s, 1H), 6.66 (dd, J = 8.3, 2.4 Hz, 1H), 3.81 (s, 3H) | 160.5, 152.3, 42.1, 140.3, 134.3, 132.5, 130.1, 112.6, 109.0, 106.3, 55.3 | rsc.org |
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. openstax.org For this compound, an HSQC spectrum would show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal, and correlations for the H-4/C-4 and H-5/C-5 pairs. This is invaluable for assigning the carbons in the pyridazine ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). openstax.org This technique is instrumental in piecing together the molecular skeleton. For instance, in this compound, the N-methyl protons would show an HMBC correlation to the C-3 carbon of the pyridazine ring, confirming the position of the N-methylamine group. Furthermore, correlations between the ring protons (H-4 and H-5) and the various ring carbons would solidify the substitution pattern. Distinguishing between isomers is a key application of this technique.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, a secondary amine, the spectrum would be expected to exhibit several key absorption bands. openstax.orgorgchemboulder.com
A single, sharp N-H stretching band is anticipated in the region of 3350-3310 cm⁻¹, which is characteristic of secondary amines. openstax.orgspectroscopyonline.com Aromatic and heteroaromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridazine ring are expected in the 1650-1450 cm⁻¹ fingerprint region. A C-N stretching vibration should also be visible between 1335 and 1250 cm⁻¹ for the aromatic amine linkage. orgchemboulder.com The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
For the related derivative (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, a strong C=O stretching vibration was observed at 1667 cm⁻¹ and a C=N stretching vibration was seen at 1599 cm⁻¹. researchgate.net
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3350 - 3310 | Weak-Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium |
| C=N / C=C Ring Stretch | 1650 - 1450 | Medium-Strong |
| C-N Stretch (aromatic) | 1335 - 1250 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₅H₆BrN₃), the molecular ion peak (M⁺) would be a distinctive doublet with roughly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The expected molecular weight is approximately 188.03 g/mol . chemscene.com
Electrospray ionization mass spectrometry (ESIMS) of the isomer 6-bromo-N-methylpyridin-3-amine confirmed a molecular ion peak at m/z 186.8 [M+H]⁺. Similarly, the GC-MS of 5-Bromo-6-chloropyridazin-3-amine showed a molecular ion at m/z 208.9.
The fragmentation of N-alkyl amines is often dominated by α-cleavage, where the bond between the carbon adjacent to the nitrogen and another group is broken. openstax.org For this compound, this could involve the loss of a hydrogen radical from the methyl group. Fragmentation may also involve the loss of the bromine atom or cleavage of the pyridazine ring.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
|---|---|---|
| [M]⁺ | 187 / 189 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |
| [M+H]⁺ | 188 / 190 | Protonated molecular ion, common in ESI-MS. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking.
While the crystal structure for this compound is not publicly available, data from its derivatives are informative. The analysis of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one revealed a monoclinic crystal system with a P2₁/c space group. researchgate.net Another C₅H₆BrN₃ isomer, 2-Bromo-6-hydrazinylpyridine, crystallizes in the orthorhombic space group P2₁2₁2₁ and exhibits N—H⋯N hydrogen bonds that link molecules into chains, as well as Br⋯Br halogen bonding and π–π stacking interactions. iucr.org These types of interactions would also be expected to play a significant role in the crystal packing of this compound, with the N-H group acting as a hydrogen bond donor and the ring nitrogens acting as acceptors.
Crystallographic Data for 2-Bromo-6-hydrazinylpyridine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9254 (3) |
| b (Å) | 11.2185 (6) |
| c (Å) | 20.3725 (11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1354.12 (12) |
| Z | 8 |
Source: iucr.org
Applications and Potential of 6 Bromo N Methylpyridazin 3 Amine in Chemical Research
Diversification of Pyridazine-Based Scaffolds
The pyridazine (B1198779) core is a significant pharmacophore found in numerous biologically active compounds. The presence of the bromine atom and the secondary amine in 6-Bromo-N-methylpyridazin-3-amine provides two reactive sites for further chemical modifications, enabling the diversification of pyridazine-based molecular scaffolds.
Synthesis of Complex Heterocyclic Systems
The bromine atom on the pyridazine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, leading to the construction of complex biaryl and heterocyclic systems. The N-methylamine group can also participate in various reactions, including N-alkylation and acylation, to further functionalize the molecule. These reactions are instrumental in creating novel molecular frameworks with potential applications in medicinal chemistry and material science.
Library Synthesis for High-Throughput Screening
The ability to readily modify this compound at two distinct positions makes it an ideal starting material for the synthesis of compound libraries. High-throughput screening (HTS) is a key technology in drug discovery, and the generation of diverse chemical libraries is essential for identifying new lead compounds. escholarship.org By systematically varying the substituents at both the bromine and amine positions, large collections of related but structurally distinct pyridazine derivatives can be efficiently synthesized. These libraries can then be screened against a multitude of biological targets to identify compounds with desired activities.
Precursor to Biologically Active Compounds
The pyridazine nucleus is a common feature in many compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netsarpublication.com Consequently, this compound has been utilized as a key intermediate in the development of new therapeutic agents and other biologically active molecules.
Intermediate in Pharmaceutical Development
The versatility of this compound as a synthetic intermediate has been exploited in the development of potential drug candidates. smolecule.com Its role as a building block allows for the systematic modification of a lead compound's structure to optimize its pharmacological properties, a process known as structure-activity relationship (SAR) studies. For instance, derivatives of this compound have been investigated for their potential as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. nih.gov Furthermore, the broader class of aminopyridazines has been explored for activity against a range of diseases. researchgate.net
Role in Agrochemical Research
The pyridazine scaffold is also present in a number of commercially successful agrochemicals. researchgate.net The ability to synthesize a wide array of derivatives from this compound makes it a valuable tool in the search for new and more effective pesticides and herbicides. Research in this area focuses on creating compounds with high efficacy against target pests while minimizing environmental impact.
Contributions to Material Science
Beyond its biological applications, this compound and its derivatives have potential uses in material science. smolecule.com The electronic properties of the pyridazine ring, which can be tuned through chemical modification, make these compounds interesting candidates for the development of new organic electronic materials. researchgate.net For example, they may be incorporated into polymers or used as components in organic light-emitting diodes (OLEDs) or other electronic devices.
Advanced Chemical Synthesis Methodologies
This compound serves as a valuable heterocyclic building block in modern organic synthesis. The pyridazine ring itself is a heterocycle of growing interest in various fields of chemistry due to its unique physicochemical properties. nih.govmdpi.com The structure of this compound, featuring a reactive bromine atom on the electron-deficient pyridazine core, makes it a suitable precursor for creating more complex molecular architectures.
This compound is particularly well-suited for participation in advanced carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are foundational methods in contemporary synthesis, and halogenated heterocycles are key substrates for these transformations. mdpi.com Research on analogous compounds demonstrates the utility of the bromo-aminopyridazine framework. For instance, studies have shown that related bromo-pyridazine structures can be efficiently used in palladium-catalyzed amination and cross-coupling reactions to generate libraries of substituted aminopyridazines. nih.gov Similarly, the palladium-catalyzed Suzuki cross-coupling of related bromo-pyridin-amines with various arylboronic acids is a well-established method for producing novel pyridine (B92270) derivatives. nih.govmdpi.com These examples highlight the synthetic potential of the this compound scaffold for generating diverse and complex molecules.
The development of novel ligands is crucial for advancing transition metal catalysis, as the ligand sphere of a metal complex dictates its solubility, stability, activity, and selectivity. Nitrogen-containing heterocycles, such as pyridines and pyridazines, are a cornerstone of ligand design. researchgate.net The pyridazine ring, in particular, possesses distinct electronic properties, including a high dipole moment and two adjacent nitrogen atoms capable of acting as hydrogen bond acceptors, which can be important for molecular recognition and interaction with metal centers or substrates. nih.gov
Research has specifically identified pyridazine-based molecules as effective ligands in catalysis. mdpi.com While studies detailing the specific application of this compound as a catalyst ligand are not prominent, its structural features are characteristic of molecules investigated for this purpose. The electronic properties of the pyridazine ring can be systematically modified by substituents, which in turn influences the properties of the resulting metal catalyst. acs.orgresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups onto pyridine ligands has been shown to directly impact the catalytic efficiency of palladium complexes in cross-coupling reactions. acs.org The bifunctional nature of this compound (with its pyridazine nitrogens and exocyclic amine) offers multiple potential coordination sites, making it a candidate for the synthesis of pincer-type or bidentate ligands that can stabilize catalytic species.
| Compound/Scaffold Type | Role in Catalysis | Catalytic System/Reaction | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[4,3-b]pyridazine derivative | Prototype ligand for defining receptor understanding. | GABAA α2/α3 positive allosteric modulators (PAMs). | nih.gov |
| Substituted Pyridine Derivatives | Ligands for modifying catalyst activity. | Palladium(II) precatalysts for Suzuki-Miyaura and Heck cross-coupling. | acs.org |
| Bifunctional Pyridine-Cyclopentadienyl Derivatives | Ligands for modifying catalyst activity based on donor strength. | Chromium-based catalysts for olefin polymerization. | researchgate.net |
| General Pyridazine Derivatives | Mentioned as ligands for heterogeneous catalysis. | General application in catalysis. | mdpi.com |
In addition to its role in synthesis, this compound is utilized as a reagent in the field of analytical chemistry. chemicalbook.com The compound's availability from chemical suppliers for laboratory use underscores its function in analytical applications. Related bromo-pyridazine heterocyclic structures are also supplied for use in analytical chemistry, indicating a broader role for this class of compounds. fujifilm.com
In this context, the compound can serve as an analytical standard. An analytical standard is a highly pure and well-characterized substance used as a reference material in an analytical method. sigmaaldrich.com Its purpose is to calibrate instruments and to validate analytical methods for accuracy, precision, and sensitivity. For example, this compound could be used as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the identification and quantification of related impurities or metabolites in complex mixtures. It could also be used in spectroscopic methods for structural confirmation. The defined structure and molecular weight of the compound make it a reliable benchmark for ensuring the quality and validity of analytical data.
| Parameter | Classification/Use | Implication |
|---|---|---|
| Category | Analytical Reagent | Suitable for use in chemical analysis and laboratory applications. |
| Potential Role | Reference Standard | Can be used for calibration, identification, or quantification in analytical instrumentation (e.g., HPLC, GC-MS). |
| Application | Method Validation | Aids in ensuring the accuracy, precision, and reliability of a developed analytical method. |
Future Directions in 6 Bromo N Methylpyridazin 3 Amine Research
Development of Greener Synthetic Pathways
The imperative to reduce the environmental impact of chemical synthesis is driving a shift towards more sustainable practices. Future research on 6-Bromo-N-methylpyridazin-3-amine will likely prioritize the development of "green" synthetic routes that minimize waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net
Key areas of focus will include:
Alternative Brominating Agents: Traditional bromination methods can involve the use of elemental bromine, which poses significant health and environmental risks. cambridgescholars.com Future pathways will likely explore the use of solid, eco-friendly brominating reagents such as N-Bromosuccinimide (NBS) or stable tetraalkylammonium tribromides, which are safer to handle and often provide higher selectivity under milder conditions. cambridgescholars.com
Catalytic and Solvent-Free Reactions: A move away from stoichiometric reagents towards catalytic systems can dramatically reduce waste. The use of heterogeneous catalysts, which can be easily recovered and reused, is a particularly attractive green strategy. researchgate.net Furthermore, developing solvent-free reaction conditions or utilizing greener solvents like water or ionic liquids will be a priority. Research into iridium-catalyzed N-methylation using aqueous methylamine (B109427) solutions represents a promising green alternative to traditional methylation agents. researchgate.net
Energy-Efficient Methods: Technologies such as microwave-assisted synthesis can significantly shorten reaction times from hours to minutes, leading to substantial energy savings and often improving product yields. researchgate.net Applying microwave heating to the key synthetic steps for this compound could offer a more sustainable production method.
| Greener Synthetic Strategy | Conventional Approach | Potential Green Alternative | Anticipated Benefits |
|---|---|---|---|
| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Tetrabutylammonium tribromide (TBATB) | Reduced toxicity, improved handling safety, higher selectivity. cambridgescholars.com |
| N-Methylation | Methyl halides, Dimethyl sulfate | Aqueous methylamine with an Iridium catalyst | Avoids toxic reagents, uses water as a solvent. researchgate.net |
| Reaction Conditions | Prolonged heating in organic solvents | Microwave-assisted, solvent-free, or heterogeneous catalysis | Reduced reaction time, energy savings, easier purification. researchgate.net |
Exploration of Novel Reactivity and Selectivity
Beyond improving its synthesis, future research will aim to unlock new chemical transformations for this compound, enabling the creation of diverse molecular architectures. A major focus in modern synthetic chemistry is on late-stage functionalization (LSF), which involves modifying complex molecules at a late step in the synthesis, a powerful tool for creating structure-activity relationship (SAR) libraries for drug discovery. nih.govnovanet.caacs.org
C-H Bond Activation: The pyridazine (B1198779) core contains carbon-hydrogen bonds that are traditionally considered unreactive. However, transition-metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool for the direct functionalization of these C-H bonds. pkusz.edu.cnpkusz.edu.cn Future work could establish protocols for the regioselective C-H arylation, alkylation, or olefination of the pyridazine ring in this compound, providing direct access to novel derivatives without the need for pre-functionalized starting materials. nih.govnih.gov The pyridazinone moiety has been successfully used as an internal directing group to guide ortho-selective C-H functionalization, a strategy that could be adapted for this compound. nih.gov
Radical-Mediated Functionalization: Radical reactions, such as the Minisci reaction, offer a complementary approach for functionalizing electron-deficient heterocycles like pyridazines. acs.org Exploring radical-mediated C-H functionalization could allow for the introduction of alkyl and acyl groups at positions not easily accessible through other means.
Expanding Cross-Coupling Reactions: While the bromine atom at the 6-position is a reliable handle for standard cross-coupling reactions like Suzuki-Miyaura, there is scope for exploring a wider range of coupling partners and reaction types. researchgate.netmdpi.com Investigating less common cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig amination) and employing novel catalysts could yield derivatives with unique functionalities.
| Functionalization Strategy | Target Bond/Atom | Potential Transformation | Key Catalyst/Reagent Type |
|---|---|---|---|
| C-H Activation | C4 or C5-H on pyridazine ring | Arylation, Olefination, Alkylation | Palladium (Pd), Rhodium (Rh). pkusz.edu.cnnih.gov |
| Radical-Mediated Reaction | C4 or C5-H on pyridazine ring | Alkylation, Acylation (Minisci-type) | Silver (Ag) or photocatalysts. acs.org |
| Cross-Coupling | C6-Br | Amination, Alkynylation, Thiolation | Palladium (Pd), Copper (Cu). beilstein-journals.org |
| Late-Stage Functionalization | Multiple sites (C-H, C-Br) | Diversification of complex derivatives | Various transition metals. nih.govacs.org |
Integration with Flow Chemistry and Automation
To meet the demands for larger quantities of material for advanced testing and to accelerate the optimization of reaction conditions, the integration of flow chemistry and automation is a critical future direction. acs.org Continuous flow processing performs chemical reactions in a continuously flowing stream, offering superior control over reaction parameters compared to traditional batch chemistry. rsc.orgmdpi.com
The advantages of applying flow chemistry to the synthesis of this compound and its derivatives include:
Enhanced Safety and Scalability: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates. This allows for the safe exploration of more extreme reaction conditions (higher temperatures and pressures), which can accelerate reaction rates. mdpi.com Scaling up production is achieved by simply running the system for a longer duration. rsc.org
Improved Reproducibility and Yield: The precise control over temperature, pressure, and residence time in a flow system leads to highly reproducible results and can often improve product yields and purity compared to batch processes. acs.org
Automation and High-Throughput Screening: Automated flow systems can be programmed to rapidly screen a wide array of reaction conditions (e.g., catalysts, solvents, temperatures) with minimal manual intervention. researchgate.net Coupling flow reactors with machine learning algorithms, such as Bayesian optimization, can further accelerate the discovery of optimal synthetic conditions. rsc.org This approach would be invaluable for optimizing C-H activation or cross-coupling reactions involving this compound.
Advanced Computational Design and Optimization
Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, thereby guiding experimental work and reducing the trial-and-error inherent in chemical synthesis and drug discovery.
Future research on this compound will increasingly leverage computational methods for:
Predicting Reactivity and Regioselectivity: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. mdpi.comresearchgate.net Calculating parameters such as frontier molecular orbital (FMO) energies and molecular electrostatic potential (MEP) can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective C-H functionalization or substitution reactions. researchgate.net
Rational Design of Analogs: Molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as protein kinases or receptors. This allows for the rational, in silico design of new analogs with potentially improved biological activity, prioritizing the synthesis of the most promising candidates.
Optimizing Reaction Pathways: Computational modeling can be used to investigate reaction mechanisms, identify transition states, and calculate activation energies. This information can help chemists understand why certain reactions are successful while others are not, and guide the optimization of reaction conditions (e.g., catalyst and ligand choice) for improved efficiency.
| Computational Method | Application Area | Predicted/Optimized Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Prediction | Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), Reactivity Indices. researchgate.net |
| Molecular Docking | Analog Design | Binding affinity, binding pose at a biological target. |
| Reaction Mechanism Modeling | Process Optimization | Transition state energies, reaction pathways, catalyst performance. |
Q & A
Basic: What are the common synthetic routes for 6-Bromo-N-methylpyridazin-3-amine?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, brominated pyridazine derivatives can undergo methylation using methyl iodide under catalytic conditions (e.g., KCO in DMF) . Alternatively, halogen exchange reactions (e.g., replacing chlorine with bromine in pyridazine scaffolds) may be employed, followed by selective N-methylation. Key steps include monitoring reaction progress via TLC or HPLC, and purification via column chromatography or recrystallization .
Basic: How is the solubility of this compound determined in various solvents?
Methodological Answer:
The solubility can be experimentally determined using a synthetic method where known masses of the compound are dissolved in solvents (e.g., methanol, DMF) at controlled temperatures (298.15–343.55 K). Data is correlated using the modified Apelblat equation or λh equation to predict solubility behavior. Thermodynamic parameters (ΔH, ΔS) are derived via the van’t Hoff equation . For accurate results, ensure solvent purity and use gravimetric analysis to confirm equilibrium.
Advanced: What methodological approaches resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
Contradictions in crystallographic data (e.g., anomalous bond lengths or thermal parameters) are addressed using SHELXL for iterative refinement . Validate hydrogen bonding patterns with difference Fourier maps and apply restraints for disordered regions. Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional groups. For ambiguous cases, consider alternative space groups or twin refinement .
Advanced: How do hydrogen bonding and tautomerism impact structural analysis of derivatives?
Methodological Answer:
Hydrogen bonding (e.g., N–H⋯O interactions) can form centrosymmetric dimers , affecting crystal packing and stability . Tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) requires analysis via X-ray crystallography to confirm dominant tautomers. Computational methods (DFT) predict tautomeric stability, while NMR (¹H/¹³C) detects proton shifts indicative of tautomeric states .
Basic: Which spectroscopic techniques characterize this compound effectively?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for methyl and aromatic protons.
- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolve bond lengths and angles for structural validation .
Advanced: What strategies optimize selective methylation in pyridazine derivatives?
Methodological Answer:
Optimize reagent stoichiometry (e.g., controlled methyl iodide equivalents) and temperature (e.g., 0–25°C to minimize over-alkylation). Use protecting groups (e.g., Boc for amines) to direct methylation sites. Monitor selectivity via LC-MS and adjust solvent polarity (e.g., THF vs. DMF) to influence reaction pathways .
Advanced: How to apply computational methods in predicting thermodynamic properties?
Methodological Answer:
Use COSMO-RS or UNIFAC models to predict solubility parameters and activity coefficients. Molecular dynamics simulations estimate ΔG of dissolution, while DFT calculations model intermolecular interactions (e.g., solute-solvent). Validate predictions against experimental DSC/TGA data for melting points and decomposition .
Basic: What challenges arise in achieving high purity during synthesis?
Methodological Answer:
Common challenges include:
- By-product formation : Mitigate via slow addition of reagents and inert atmospheres.
- Residual solvents : Remove via rotary evaporation under reduced pressure.
- Halogen impurities : Use scavengers (e.g., activated carbon) or recrystallization from ethanol/water .
Advanced: How does solvent choice influence reaction kinetics in brominated pyridazine synthesis?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr reactions by stabilizing transition states, while protic solvents (e.g., ethanol) slow kinetics. Dielectric constant and H-bonding capacity affect nucleophilicity; for example, DMF enhances bromide displacement in bromopyridazines. Monitor kinetics via in-situ FTIR or UV-Vis spectroscopy .
Advanced: What are best practices for experimental design in stability studies?
Methodological Answer:
Design accelerated stability tests under varied conditions (pH, temperature, humidity). Use HPLC-UV/PDA to track degradation products. Apply QbD principles to identify critical parameters (e.g., light exposure, oxygen levels). For long-term stability, use Arrhenius modeling to extrapolate shelf life from accelerated data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
